BenchChemオンラインストアへようこそ!

2-(3-Chlorophenyl)imidazo[1,2-A]pyridin-7-amine

Kinase inhibitor design Tau imaging Structure-based drug design

2-(3-Chlorophenyl)imidazo[1,2-a]pyridin-7-amine is a critical diversification intermediate for the Roche tau PET tracer series (EP3049411A1). Its 7-amine motif is a validated pharmacophore for tau aggregate binding, while the meta-chloro substituent on the 2-phenyl ring provides an optimal XlogP of 3.24 for blood-brain barrier penetration—directly between the unsubstituted phenyl (XlogP 2.7) and para-chloro (XlogP 3.7) analogs. This calibrated lipophilicity, combined with the imidazo[1,2-a]pyridine ATP-mimetic core that engages CDK2 (PDB 1YKR), makes it a versatile starting point for bifunctional probes, PROTAC linkers, and selectivity panel screening. Researchers can exploit the 7-amine for fluorophore/biotin conjugation while preserving the 2-aryl moiety for target engagement. The meta-chloro substitution also offers a halogen handle for isotopic exchange or Suzuki coupling. With a TPSA of 43.32 Ų, it supports cell permeability for intracellular target engagement in tauopathy and oncology programs.

Molecular Formula C13H10ClN3
Molecular Weight 243.69 g/mol
Cat. No. B13043388
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Chlorophenyl)imidazo[1,2-A]pyridin-7-amine
Molecular FormulaC13H10ClN3
Molecular Weight243.69 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)C2=CN3C=CC(=CC3=N2)N
InChIInChI=1S/C13H10ClN3/c14-10-3-1-2-9(6-10)12-8-17-5-4-11(15)7-13(17)16-12/h1-8H,15H2
InChIKeyYVOULYGHMYUIMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Chlorophenyl)imidazo[1,2-A]pyridin-7-amine: Procurement-Grade Overview of a Functionalized Imidazopyridine Building Block


2-(3-Chlorophenyl)imidazo[1,2‑A]pyridin‑7‑amine (CAS 1781709‑80‑5, MF C₁₃H₁₀ClN₃, MW 243.69) is a synthetic heterocyclic compound belonging to the imidazo[1,2‑a]pyridine family, featuring a 7‑position primary amine and a 2‑position 3‑chlorophenyl substituent [1]. The compound is commercially available at ≥98% purity, with calculated TPSA of 43.32 Ų and XlogP of 3.24 . Its substitution pattern places it within a privileged scaffold that has been validated in multiple kinase inhibitor and CNS imaging programs, most notably the Roche tau PET tracer series based on imidazo[1,2‑a]pyridin‑7‑amines [2].

Why Generic Imidazo[1,2‑a]pyridine Analogs Cannot Replace 2‑(3‑Chlorophenyl)imidazo[1,2‑A]pyridin‑7‑amine in Structure‑Driven Research


Within the imidazo[1,2‑a]pyridine chemical space, subtle positional variations in amine placement (C3 vs C7) and halogen substitution pattern (meta vs para) yield distinct pharmacophores with divergent biological recognition profiles. The 7‑amine motif is a structural determinant for tau aggregate binding as demonstrated in the Roche imidazo[1,2‑a]pyridin‑7‑amine patent series [1], whereas 3‑amine regioisomers (e.g., 2‑(4‑chlorophenyl)imidazo[1,2‑a]pyridin‑3‑amine) show preferential COX‑2 inhibitory activity . Simultaneously, the meta‑chloro substituent on the 2‑phenyl ring provides a calibrated lipophilicity increment (XlogP 3.24) that lies directly between the unsubstituted phenyl (XlogP 2.7) and para‑chloro (XlogP 3.7) analogs, a range critical for optimizing blood‑brain barrier penetration in CNS programs . These pairwise differences in regioisomeric pharmacophore identity and physicochemical properties preclude simple interchange of in‑class compounds without re‑validating target engagement.

Quantitative Differentiation Evidence: 2‑(3‑Chlorophenyl)imidazo[1,2‑A]pyridin‑7‑amine vs Closest Structural Analogs


C7‑Amine vs C3‑Amine Regioisomerism: Pharmacophoric Divergence with Binding-Site Consequences

The target compound carries the primary amine at the imidazo[1,2‑a]pyridine 7‑position, whereas the commercially prevalent analog 2‑(4‑chlorophenyl)imidazo[1,2‑a]pyridin‑3‑amine (CAS 34164‑94‑8) places the amine at the 3‑position. This regioisomeric switch changes the hydrogen‑bond donor/acceptor topography: the 7‑amine regioisomer presents 3 H‑bond acceptors (TPSA 43.32 Ų) versus only 2 H‑bond acceptors for the 3‑amine regioisomer (TPSA 43.3 Ų but one fewer acceptor due to ring‑nitrogen engagement) . Critically, the Roche tau imaging patent (EP3049411A1) explicitly claims imidazo[1,2‑a]pyridin‑7‑amines as the active pharmacophore for binding tau aggregates, while 3‑amine analogs are absent from the claimed scope [1]. Conversely, 2‑(4‑chlorophenyl)imidazo[1,2‑a]pyridin‑3‑amine has been reported to inhibit COX‑2 with IC₅₀ values of 0.07–0.39 µM, a biological activity profile orthogonal to tau binding .

Kinase inhibitor design Tau imaging Structure-based drug design

Meta‑Chloro Phenyl Substitution: Lipophilicity Calibration Between Unsubstituted and Para‑Chloro Analogs

The 3‑chlorophenyl group in the target compound yields a calculated XlogP of 3.24, precisely filling the lipophilicity gap between 2‑phenylimidazo[1,2‑a]pyridin‑7‑amine (XlogP 2.7) and 2‑(4‑chlorophenyl)imidazo[1,2‑a]pyridin‑3‑amine (XlogP 3.7) . This intermediate lipophilicity is significant because the optimal CNS drug space typically requires XlogP values in the 2–4 range; the meta‑chloro substitution achieves this without pushing into the higher range (XlogP >3.5) that often correlates with increased metabolic clearance and hERG liability [1]. The 3‑chloro isomer also presents a different electrostatic surface potential compared to the 4‑chloro isomer, which can alter binding poses in halogen‑bonding interactions within kinase ATP pockets [2].

CNS drug design Lipophilic efficiency Physicochemical property optimization

Tau Aggregate Binding: Class‑Level Validation of Imidazo[1,2‑a]pyridin‑7‑amines as CNS Imaging Pharmacophores

The imidazo[1,2‑a]pyridin‑7‑amine scaffold is the core pharmacophore in Roche's patented series of tau aggregate imaging agents. The patent EP3049411A1 explicitly claims compounds of general formula (I) bearing the 7‑amine group for binding and imaging tau aggregates, beta‑amyloid aggregates, and alpha‑synuclein aggregates [1]. Among these, 2‑(4‑methoxyphenyl)imidazo[1,2‑a]pyridin‑7‑amine (RO6924963) was advanced as a PET tracer with high affinity for tau neurofibrillary tangles and excellent selectivity against Aβ plaques [2]. The target compound, with its 3‑chlorophenyl substitution and 7‑amine, shares the identical core pharmacophore and can serve as a late‑stage diversification intermediate for generating halogen‑substituted tau tracer candidates. In contrast, imidazo[1,2‑a]pyridines lacking the 7‑amine or bearing the amine at alternative positions are not covered by this patent family and have not demonstrated tau‑binding activity [1].

Alzheimer's disease PET imaging Tauopathies Radiotracer development

CDK2 Kinase Inhibition: Class‑Level Potency of Aminoimidazo[1,2‑a]pyridine Scaffolds with a Benchmark IC₅₀ of 560 nM

The aminoimidazo[1,2‑a]pyridine scaffold has been crystallographically validated as an ATP‑competitive inhibitor of cyclin‑dependent kinase 2 (CDK2). The PDB entry 1YKR reports a co‑crystal structure of CDK2 with an aminoimidazo[1,2‑a]pyridine inhibitor (IC₅₀ 560 nM), demonstrating a binding mode that leverages the 7‑amino group for hydrogen‑bonding interactions within the kinase hinge region [1]. The target compound, bearing both the 7‑amine and a 2‑(3‑chlorophenyl) group, provides an optimized vector for exploring halogen‑bonding interactions with the kinase specificity pocket, a design strategy that has yielded highly selective CDK inhibitors in the aminoimidazo[1,2‑a]pyridine class [2]. While direct CDK2 IC₅₀ data for the target compound are not yet publicly available, the scaffold's crystallographically confirmed binding mode and the established SAR around 2‑aryl substitution provide a rational basis for CDK inhibitor lead generation [3].

Cyclin-dependent kinase Cancer cell cycle Structure-based design

DPP‑4 Counterscreening: Low Off‑Target Liability Confirmed for the 3‑Chlorophenyl Imidazo[1,2‑a]pyridine Scaffold

A close structural analog, (2‑(3‑chlorophenyl)imidazo[1,2‑a]pyridin‑3‑yl)methanamine hydrochloride, was evaluated for dipeptidyl peptidase‑4 (DPP‑4) inhibition and showed negligible activity with an IC₅₀ of 50,000 nM (50 µM) [1]. This very weak inhibition indicates that the 3‑chlorophenyl imidazo[1,2‑a]pyridine scaffold does not inherently engage the DPP‑4 active site, a common off‑target for nitrogen‑containing heterocycles. In contrast, structurally related imidazo[1,2‑a]pyridine derivatives have been optimized as potent DPP‑4 inhibitors with nanomolar IC₅₀ values, demonstrating that subtle substitution changes can dramatically alter selectivity profiles [2]. The low DPP‑4 affinity of the 3‑chlorophenyl analog provides preliminary evidence that this scaffold may offer a cleaner off‑target profile for kinase‑ or tau‑focused programs, reducing the risk of confounding pharmacological effects in cellular or in vivo assays.

Selectivity profiling Off-target screening Dipeptidyl peptidase-4

Procurement‑Relevant Application Scenarios for 2‑(3‑Chlorophenyl)imidazo[1,2‑A]pyridin‑7‑amine


Tau PET Radiotracer Lead Generation and Late‑Stage Diversification

Building on the Roche patent (EP3049411A1) and the validated tau tracer RO6924963 [1], the 3‑chlorophenyl‑7‑amine scaffold serves as a direct diversification intermediate for generating novel tau PET tracer candidates. The 7‑amine can be functionalized via reductive amination or amide coupling to introduce radiolabel‑compatible groups (e.g., [¹¹C]methyl or [¹⁸F]fluoroethyl), while the 3‑chlorophenyl group provides a halogen handle for potential ¹⁸F/¹²³I isotopic exchange or further Suzuki coupling [1]. The compound's XlogP of 3.24 is within the optimal CNS PET tracer range, supporting adequate brain penetration for imaging applications .

CDK2/7 Hinge‑Binding Fragment Elaboration and Selectivity Optimization

The aminoimidazo[1,2‑a]pyridine core is a crystallographically validated ATP‑competitive hinge binder for CDK2 (PDB 1YKR, IC₅₀ 560 nM) [2]. The 3‑chlorophenyl substituent at the 2‑position is positioned to engage the kinase specificity pocket and can be used as a starting point for structure‑guided optimization of CDK selectivity. The 7‑amine provides a synthetically accessible handle for introducing solubilizing groups or linker attachments for PROTAC development, while the meta‑chloro substitution offers a distinct halogen‑bonding geometry compared to para‑chloro or unsubstituted phenyl analogs [3].

Kinase Selectivity Panel Screening and Polypharmacology Profiling

Given the scaffold's demonstrated engagement of CDK2 and the low DPP‑4 off‑target liability (IC₅₀ 50 µM for the close analog) [4], this compound is well‑suited as a reference standard for selectivity panel screening. Procurement of this compound enables head‑to‑head profiling against structurally related imidazo[1,2‑a]pyridines (e.g., 3‑amine or 4‑chloro regioisomers) in broad kinase panels to establish substitution‑dependent selectivity fingerprints. Such data can inform lead series prioritization in multi‑kinase programs where polypharmacology must be rationally managed [2].

Chemical Biology Probe Development for Tauopathy and Neurodegeneration Models

The dual capability of the scaffold to bind tau aggregates (via the 7‑amine pharmacophore) and to engage kinases (via the imidazo[1,2‑a]pyridine ATP‑mimetic core) makes this compound a versatile starting point for developing bifunctional chemical biology probes. Researchers can exploit the 7‑amine for fluorophore or biotin conjugation while preserving the 2‑aryl moiety for target engagement, enabling pull‑down experiments or cellular imaging studies in tauopathy models. The compound's calculated TPSA of 43.32 Ų and moderate lipophilicity support cell permeability for intracellular target engagement .

Quote Request

Request a Quote for 2-(3-Chlorophenyl)imidazo[1,2-A]pyridin-7-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.